molecular formula C20H22Na2O4 B1683013 Trans sodium crocetinate CAS No. 591230-99-8

Trans sodium crocetinate

Cat. No.: B1683013
CAS No.: 591230-99-8
M. Wt: 372.4 g/mol
InChI Key: RMDMBHQVNHQDDD-VFWKRBOSSA-L
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Description

Trans Sodium Crocetinate (TSC) is a bipolar trans carotenoid salt derived from crocetin, a bioactive compound found in saffron (Crocus sativus L.). Its molecular formula is C₂₀H₂₂Na₂O₄, with a trans-configuration critical for its oxygen-enhancing properties . TSC improves oxygen diffusion in hypoxic tissues by transiently restructuring plasma hydrogen bonds, creating wider pathways for oxygen molecules to passively diffuse from oxygen-rich to oxygen-deprived areas .

Preparation Methods

Extraction and Initial Synthesis Approaches

Traditional Extraction from Saffron

TSC was initially derived from crocetin, a natural apocarotenoid extracted from saffron (Crocus sativus). The process involves repeated extraction of saffron stigmas using warm distilled water, followed by alkaline hydrolysis to convert crocetin into its sodium salt. However, this method faces critical limitations:

  • Low Yield : Saffron contains only 0.3–0.6% crocetin by weight, necessitating large quantities of raw material.
  • Isomer Separation : Natural extraction yields a mixture of cis and trans isomers, requiring chromatographic separation to isolate the bioactive trans form.
  • Cost : Saffron’s high market price (≈$5,000/kg) renders this method economically unviable for large-scale production.

Early Synthetic Approaches

The foundational synthetic method, described in US Patent 6,060,511, involves direct saponification of crocetin using sodium hydroxide (NaOH):
$$
\text{Crocetin} + 2\text{NaOH} \rightarrow \text{Trans sodium crocetinate} + 2\text{H}_2\text{O}
$$
Key parameters include:

  • Reaction Temperature : 60–80°C under reflux to ensure complete deprotonation of crocetin’s carboxylic acid groups.
  • Solvent System : Ethanol-water mixtures (3:1 v/v) to balance crocetin’s limited solubility and NaOH’s reactivity.
  • Isomer Control : Maintaining alkaline conditions minimizes cis isomer formation, which counteracts oxygen diffusion enhancement.

Despite its simplicity, this method depends on crocetin availability, which remains constrained by the same saffron-derived supply chain issues.

Modern Synthetic Pathways

Route 1: Furan-Based Synthesis

Developed by Frederico et al. (2003), this 15-step route begins with furan oxidation (Figure 1):

  • Oxidative Ring-Opening : Furan reacts with bromine (Br₂) in methanol to form (E)-1,1,4,4-tetramethoxybut-2-ene.
  • Aldehyde Generation : Acidic hydrolysis using Amberlyst-15 yields (E)-4,4-dimethoxybut-2-enal.
  • Wittig Reaction : Condensation with ethyl bromoacetate-derived ylides produces C10 diesters.
  • Phosphonate Coupling : Horner-Wadsworth-Emmons reaction with methyl glyoxal forms the polyene backbone.
  • Saponification : NaOH-mediated hydrolysis yields TSC.

Challenges :

  • Low Overall Yield : 1.5% due to side reactions during Wittig couplings.
  • Hazardous Reagents : Liquid bromine poses safety and environmental risks.

Route 2: 1,4-Dichlorobut-2-ene Pathway

This optimized route reduces steps and improves yield (Figure 2):

  • Chlorination : 1,3-Butadiene reacts with chlorine to form 1,4-dichlorobut-2-ene.
  • Phosphonate Synthesis : Treatment with triethyl phosphite yields tetraethyl but-2-ene-1,4-diyl(E)-bis(phosphonate).
  • Aldol Condensation : Reaction with methyl glyoxal produces (2E,4E,6E)-1,1,8,8-tetramethoxy-2,7-dimethylocta-2,4,6-triene.
  • Hydrolysis and Isomerization : Acidic conditions (p-toluenesulfonic acid) generate the desired trans-dialdehyde intermediate.
  • Final Coupling and Saponification : Phosphorane-mediated elongation and NaOH hydrolysis yield TSC.

Advantages :

  • Higher Yield : 6.7% overall, a 4.5-fold improvement over Route 1.
  • Scalability : Avoids bromine, using safer chlorination and phosphonate chemistry.

Electrochemical Oxidation Method

An emerging green synthesis utilizes electrochemical oxidation of 1,4-dialkoxy-1,3-butadienes (Figure 3):

  • Electrolyte System : Methyltributylammonium methylsulfate in methanol.
  • Oxidation : At 1.2 V vs. Ag/AgCl, 2,5-dimethoxy-2,5-dihydrofuran converts to (E)-1,1,4,4-tetramethoxybut-2-ene.
  • Continuous Processing : Undivided flow-through cells enable 62% yield at atmospheric pressure.

Benefits :

  • Solvent Reduction : Methanol usage drops from 10:1 to 2.4:1 (substrate:solvent).
  • Waste Minimization : Eliminates bromine and reduces halogenated byproducts.

Purification and Isolation Techniques

Chromatographic Separation

Silica gel column chromatography remains critical for isolating trans-TSC from cis isomers and synthetic byproducts:

  • Mobile Phase : Ethyl acetate/hexane (1:3) with 0.1% acetic acid to suppress tailing.
  • Detection : UV-Vis at 420 nm (λₘₐₓ for conjugated polyenes).

Crystallization Optimization

TSC’s poor solubility necessitates mixed-solvent systems:

  • Ethanol-Water Gradients : Gradual addition of water to ethanolic TSC solutions induces crystallization.
  • Seed Crystals : Pre-formed trans-TSC microcrystals improve polymorph control.

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectroscopy : Confirm λₘₐₓ at 420 ± 5 nm, characteristic of all-trans conjugated dienes.
  • FT-IR : Carboxylate stretches at 1560 cm⁻¹ (antisymmetric) and 1400 cm⁻¹ (symmetric).

Chromatographic Purity Assessment

  • HPLC-DAD : C18 column, 70:30 acetonitrile/water + 0.1% formic acid. Trans-TSC elutes at 8.2 min (cis isomer: 9.7 min).

Comparative Analysis of Synthesis Methods

Method Starting Material Steps Yield (%) Advantages Disadvantages
Saffron Extraction Crocus sativus 4 0.02 Natural source; simple Low yield; high cost
Patent Saponification Crocetin 1 58–65 Rapid; minimal steps Dependent on crocetin availability
Route 1 (Furan) Furan 15 1.5 Fully synthetic Hazardous reagents; low yield
Route 2 (Chlorobutene) 1,3-Butadiene 10 6.7 Safer intermediates; scalable Requires isomerization steps
Electrochemical 1,4-Dialkoxydiene 8 62* Green chemistry; continuous process High capital equipment costs

*Per-step yield for key oxidation stage.

Scale-Up Challenges and Industrial Considerations

Raw Material Sourcing

  • Crocetin Shortages : Synthetic routes bypass saffron but require 1,3-butadiene or furan, petrochemical derivatives subject to price volatility.

Isomer Control

  • Thermodynamic Trapping : Maintaining reaction temperatures below 40°C prevents cis-trans interconversion during phosphonate couplings.

Solvent Recovery

  • Ethanol Recycling : Distillation units must achieve >99.5% purity to prevent water-induced hydrolysis during crystallization.

Chemical Reactions Analysis

Transcrocetinate sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Transcrocetinate sodium can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trans sodium crocetinate (TSC) is a synthetic carotenoid compound designed to enhance oxygen diffusion in tissues with low oxygen levels . It was initially developed with the U.S. Office of Naval Research to address multiple organ failure resulting from blood loss during battle . TSC is under clinical investigation for various conditions, including COVID-19, cancer, stroke, and heart attack .

Scientific Research Applications

Enhancing Oxygen Diffusion: TSC enhances the diffusion of oxygen in blood plasma through a physical-chemical mechanism, unlike most drugs that rely on biochemistry-based mechanisms . By improving oxygen diffusion, TSC shows promise in treating conditions characterized by ischemia and hypoxia .

COVID-19 Treatment: TSC is undergoing Phase 1b/2b clinical trials as a potential therapeutic agent for COVID-19 patients experiencing hypoxemia . A Phase 1b lead-in trial assessed TSC in hospitalized COVID-19 patients, collecting data on safety and oxygenation effects to determine dosing for follow-on studies . Further trials are planned in the U.S. and Europe to study the safety and efficacy of TSC compared to a placebo in hospitalized COVID-19 patients .

Cancer Treatment: TSC is being investigated as a radiosensitizer in cancer treatment due to its oxygen diffusion enhancement capability . It notably improved the two-year survival rate among newly diagnosed, inoperable glioblastoma patients in a Phase II study, leading to a Phase III registration trial .

Ischemic Conditions: Studies show TSC's potential in treating ischemic conditions such as stroke and heart attack . TSC improves oxygen and glucose diffusion and increases oxygenation in ischemic brain tissue . It also reduces infarct volume and improves neurological outcomes in rodent models of ischemic stroke .

Peripheral Artery Disease (PAD): A study involving patients with symptomatic PAD showed that TSC was safe and well-tolerated, with notable signals of benefit observed at higher doses for both peak walking time and patient-perceived walking distance . These findings suggest that TSC may help improve oxygen diffusion in patients with PAD .

Other Potential Applications: TSC has demonstrated potential therapeutic benefits for hemorrhagic shock . Studies in rats indicate that TSC can increase whole-body oxygen consumption during hemorrhagic shock and may be beneficial for treating respiratory insufficiencies .

Clinical Trials and Studies

StudyConditionPhaseDetails
Phase Ib Lead-in TrialCOVID-19IbAssessed TSC in 24 hospitalized COVID-19 patients, collecting data on safety and oxygenation effects .
Phase II TrialsCOVID-19IIPlanned trials in the U.S. and Romania to study the safety and efficacy of TSC compared to placebo in approximately 200 hospitalized COVID-19 patients per study .
Phase II StudyGlioblastomaIIShowed a four-fold improvement in two-year survival among newly-diagnosed, inoperable glioblastoma patients .
Phase III Registration TrialGlioblastomaIIICurrently enrolling patients .
PAD StudyPeripheral Artery DiseaseNot specifiedEvaluated multiple doses of TSC in patients with symptomatic PAD, observing signals of benefit at higher doses for peak walking time and patient-perceived walking distance .
Randomized, Double-Blind, Placebo-Controlled StudyHealthy VolunteersNot specifiedThis study aims to determine the effect of TSC on transcutaneous oximetry measurements (tcpO2) following a single administration of TSC in subjects breathing oxygen (O2). The study includes 30 healthy volunteers randomized into 6 treatment groups, with varying doses of TSC and a placebo group .

Safety and Tolerability

Comparison with Similar Compounds

Structural and Functional Comparison with Crocetin and Its Isomers

TSC addresses this via sodium salt formation, enhancing bioavailability. The trans-isomer (TSC) is uniquely effective, while the cis-isomer lacks oxygen-diffusion activity .

Table 1: TSC vs. Crocetin

Parameter TSC (Trans-Isomer) Crocetin (Cis-Isomer)
Solubility High (sodium salt form) Low
Oxygen Diffusion Enhanced via plasma restructuring Ineffective
Clinical Efficacy Validated in glioblastoma, COVID-19, ischemia No therapeutic evidence
Safety Profile No serious adverse events Limited data
References

Comparison with Other Oxygenation Agents

While TSC enhances oxygen diffusion, other agents like perfluorocarbons and hemoglobin-based oxygen carriers (HBOCs) operate via oxygen dissolution or transport. However, TSC’s mechanism avoids risks associated with HBOCs (e.g., vasoconstriction) .

Table 2: Efficacy in Glioblastoma

Compound Survival at 2 Years (%) Mechanism Key Trial Findings
TSC + SOC 36% Oxygen diffusion enhancement 40% survival in inoperable cases
SOC Alone 27–30% Radiotherapy + Temozolomide Historical controls

Table 3: Efficacy in COVID-19 Hypoxemia

Parameter 0.25 mg/kg TSC 1.5 mg/kg TSC
Time to Improvement 11.5 days (median) 7.5 days (median)
SpO₂/FiO₂ Ratio Baseline: 217.8 Day 10: 324.25
Hospital Stay 8 days (median) 6.5 days (mean)
References

Antioxidant and Neuroprotective Comparison

TSC outperforms natural polyphenols (e.g., melatonin, sinomenine) in multitargeted pathways:

  • Reduces oxidative stress via SOD2 upregulation .
  • Suppresses NF-κB and mitophagy in neuroinflammation .

Table 4: Neuroprotective Mechanisms

Compound Pathway Targeted Model Outcome
TSC SIRT3/FOXO3a/SOD2 Myocardial Ischemia 31% reduction in hypoxic volume
Melatonin Nrf2/ARE EAE Mice Moderate oxidative stress reduction

Biological Activity

Trans sodium crocetinate (TSC) is a synthetic carotenoid compound that has garnered attention for its ability to enhance oxygen diffusion in hypoxic tissues. This article explores the biological activity of TSC, focusing on its mechanisms, clinical applications, and findings from various studies.

TSC functions primarily by increasing the diffusivity of small molecules, particularly oxygen and glucose, in aqueous solutions. It enhances the hydrogen bonding of water molecules, leading to a "structure-building" effect that reduces resistance to diffusion. This mechanism is crucial in conditions where oxygen delivery is compromised, such as ischemia and hypoxia .

1. Ischemic Conditions

TSC has been extensively studied in rodent models for its effects on ischemic brain injury. Research indicates that TSC improves oxygenation in ischemic brain tissue and reduces infarct volume during ischemic events. For instance, in studies using rat models of ischemic stroke, TSC treatment led to significant improvements in neurological outcomes and structural integrity of the brain .

StudyModelOutcome
Laidig et al. (1998)Rat ischemiaIncreased oxygen diffusion by 30-35%
Sheehan et al. (2003)Intracerebral hemorrhageReduced infarct volume
Stennett et al. (2006)Focal ischemiaImproved behavioral outcomes

2. Peripheral Artery Disease (PAD)

A clinical trial involving patients with symptomatic PAD demonstrated that TSC administration improved peak walking time (PWT). Patients receiving higher doses (above 1.0 mg/kg) showed notable improvements compared to placebo, suggesting a potential therapeutic role for TSC in enhancing exercise capacity in PAD patients .

3. Cancer Treatment

TSC has also been investigated for its potential benefits in oncology, particularly in enhancing the efficacy of radiation therapy for glioblastoma multiforme (GBM). A Phase I/II clinical trial indicated that adding TSC to standard treatment regimens improved survival rates compared to historical controls. Specifically, 36% of patients treated with TSC were alive at two years post-treatment, compared to 27-30% for standard care alone .

Trial PhasePatient CountSurvival Rate at 2 Years
Phase I/II5936%
Historical Control-27-30%

Safety and Tolerability

Across various studies, TSC has been reported as safe and well-tolerated at multiple dosing levels. Adverse events were minimal and comparable to placebo groups, supporting the compound's potential for long-term therapeutic use .

COVID-19 and Hypoxia

In a study focusing on hospitalized patients with COVID-19-related hypoxia, TSC was evaluated for its ability to improve oxygenation and clinical outcomes. Preliminary results suggested that higher doses of TSC correlated with faster improvement on the WHO Ordinal Scale for clinical status .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate TSC’s oxygen diffusion-enhancing mechanism?

TSC’s ability to enhance oxygen diffusion has been studied in both in vitro (e.g., aqueous solutions, hemoglobin solutions) and in vivo models. Preclinical studies often use rodent models of hypoxemia, hemorrhagic shock, or ischemia-reperfusion injury. For example, rat models of lethal hypoxemia demonstrated prolonged survival with TSC administration . Methodologically, researchers measure tissue oxygenation via transcutaneous oximetry or microelectrode sensors, while in vitro studies employ diffusion chambers to quantify oxygen flux .

Q. How should researchers formulate hypotheses for TSC’s therapeutic potential in hypoxia-related diseases?

Hypotheses should integrate prior findings on TSC’s physicochemical properties (e.g., its amphiphilic structure enhancing oxygen solubility) and disease-specific pathophysiology. For instance, in glioblastoma, TSC’s radiosensitizing effects are hypothesized based on its capacity to oxygenate hypoxic tumor regions, thereby improving radiation efficacy . A structured approach includes:

  • Reviewing mechanistic studies (e.g., oxygen diffusion kinetics ).
  • Aligning with clinical observations (e.g., Phase 1/2 trials in glioblastoma ).
  • Using in silico modeling to predict tissue-specific oxygen gradients .

Q. What methodologies are recommended for assessing TSC’s impact on oxidative stress in ischemia-reperfusion models?

Key techniques include:

  • Biochemical assays : Measure reactive oxygen species (ROS) levels (e.g., dichlorofluorescein fluorescence) and antioxidant enzyme activity (e.g., SOD2 via ELISA).
  • Molecular pathways : Use Western blotting or qPCR to analyze SIRT3/FOXO3a/SOD2 signaling, a pathway implicated in TSC’s cardioprotective effects .
  • Histopathology : Evaluate tissue apoptosis (TUNEL staining) and mitochondrial integrity (electron microscopy) .

Advanced Research Questions

Q. How can contradictory results between preclinical and clinical studies of TSC be systematically analyzed?

Discrepancies, such as robust preclinical efficacy in stroke models vs. mixed Phase 3 clinical outcomes, require:

  • Study design scrutiny : Compare dosing regimens (e.g., single vs. repeated administration), endpoints (e.g., survival vs. functional recovery), and patient stratification (e.g., comorbidities in human trials vs. controlled animal models) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Assess interspecies differences in TSC metabolism or tissue penetration .
  • Meta-analysis : Pool data from multiple trials to identify trends obscured by small sample sizes .

Q. What strategies optimize TSC dosing in combinatorial therapies (e.g., with radiation or chemotherapy)?

Methodological considerations include:

  • Synergy testing : Use isobolographic analysis to determine additive vs. synergistic effects with temozolomide or radiation .
  • Temporal dosing : Preclinical glioblastoma studies suggest administering TSC 30–60 minutes before radiation to maximize tumor oxygenation .
  • Adaptive trial designs : Incorporate real-time oxygenation biomarkers (e.g., MRI-based hypoxia imaging) to personalize dosing in clinical settings .

Q. How can researchers address variability in TSC’s efficacy across different ischemic injury models?

Variability (e.g., myocardial vs. cerebral ischemia) may stem from tissue-specific oxygen demand or vascular architecture. Approaches include:

  • Comparative studies : Directly contrast TSC’s effects in multiple injury models under standardized conditions .
  • Mechanistic dissection : Use conditional knockout models (e.g., SIRT3−/− mice) to isolate pathway-specific contributions .
  • Computational modeling : Predict oxygen diffusion gradients in heterogeneous tissues to refine dosing .

Q. Methodological Guidance for Data Interpretation

Q. What criteria should be used to evaluate the quality of TSC clinical trial data?

Critical appraisal should assess:

  • Randomization/blinding : Reduces bias in Phase 2/3 trials (e.g., NCT04808622 ).
  • Endpoint validity : Survival, oxygenation biomarkers, or functional outcomes must align with the study’s hypothesis .
  • Statistical power : Small sample sizes in early-phase trials may underdetect efficacy .

Q. How can researchers ensure reproducibility in TSC preclinical studies?

Best practices include:

  • Detailed protocols : Publish full methods for TSC preparation (e.g., solubility in saline), dosing routes, and anesthesia (affects hemodynamics) .
  • Open data sharing : Deposit raw oxygenation datasets in repositories for independent validation .
  • Replication across labs : Multi-center preclinical trials mitigate lab-specific artifacts .

Properties

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMBHQVNHQDDD-VFWKRBOSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591230-99-8
Record name Transcrocetinate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANSCROCETINATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Trans sodium crocetinate
Trans sodium crocetinate
Trans sodium crocetinate
Trans sodium crocetinate
Trans sodium crocetinate

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